molecular formula C11H18Cl2N4O B1427766 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride CAS No. 1361116-31-5

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride

Cat. No.: B1427766
CAS No.: 1361116-31-5
M. Wt: 293.19 g/mol
InChI Key: NFLJIGPJXHGVLN-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by its molecular structure, which includes a pyrimidine ring substituted with a methyl group and a piperidin-4-yl group, and it is further modified as a dihydrochloride salt.

Biochemical Analysis

Biochemical Properties

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. The interaction with protein kinases can modulate signaling pathways, affecting cellular processes like proliferation and apoptosis. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and metabolic pathways, thereby affecting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. The inhibition of protein kinases disrupts signaling cascades, leading to altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, beyond which toxicity increases .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytoplasmic kinases. The subcellular localization of this compound can influence its efficacy and specificity in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common synthetic route includes the following steps:

  • Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and an amidine.

  • Substitution with Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions.

  • Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in reactors with controlled temperature, pressure, and pH conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride has various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: It may serve as a ligand for biological receptors or enzymes in biochemical studies.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride

  • 1-Methyl-4-(piperidin-4-yl)piperazine dihydrochloride

  • 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxylic acid

Uniqueness: 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidin-4-yl group. This structural uniqueness can lead to different biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-methyl-2-piperidin-4-ylpyrimidine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH/c1-7-9(10(12)16)6-14-11(15-7)8-2-4-13-5-3-8;;/h6,8,13H,2-5H2,1H3,(H2,12,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLJIGPJXHGVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 2
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 3
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 4
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 5
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride
Reactant of Route 6
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride

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